2-Naphthalenesulfonic acid, 5-nitro-, potassium salt
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Overview
Description
2-Naphthalenesulfonic acid, 5-nitro-, potassium salt is an organic compound that belongs to the class of naphthalene sulfonic acids. This compound is characterized by the presence of a sulfonic acid group and a nitro group attached to a naphthalene ring, with potassium as the counterion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-nitro-, potassium salt typically involves the sulfonation of naphthalene followed by nitration. The process begins with the sulfonation of naphthalene using sulfuric acid to produce 2-naphthalenesulfonic acid. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The final step involves neutralizing the resulting 5-nitro-2-naphthalenesulfonic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, concentration, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 5-nitro-, potassium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed
Oxidation: Formation of 5-nitro-2-naphthol.
Reduction: Formation of 5-amino-2-naphthalenesulfonic acid.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5-nitro-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of surfactants, dispersants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-nitro-, potassium salt involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid
- 5-Nitro-2-naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid, sodium salt
Uniqueness
2-Naphthalenesulfonic acid, 5-nitro-, potassium salt is unique due to the presence of both a nitro group and a sulfonic acid group on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it suitable for specific applications in research and industry.
Properties
CAS No. |
79771-31-6 |
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Molecular Formula |
C10H6KNO5S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
potassium;5-nitronaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H7NO5S.K/c12-11(13)10-3-1-2-7-6-8(17(14,15)16)4-5-9(7)10;/h1-6H,(H,14,15,16);/q;+1/p-1 |
InChI Key |
OIDXZUPWOCNMDW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[N+](=O)[O-].[K+] |
Origin of Product |
United States |
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